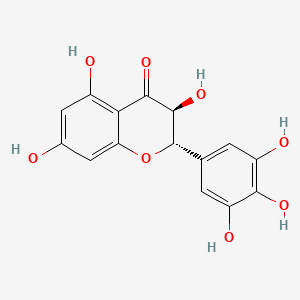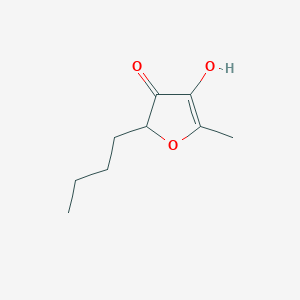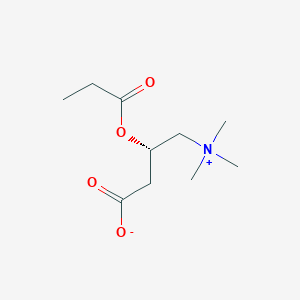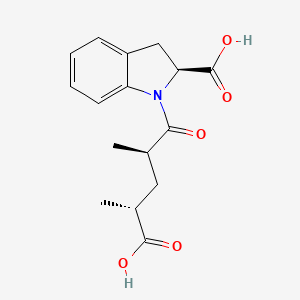
Antibiotic FR 29038
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nocardicin C is a monobactam that is produced by Nocardia uniformis subsp. tsuyamanensis. It has a role as a bacterial metabolite. It is a monobactam, a dicarboxylic acid, a member of phenols and a D-alpha-amino acid. It derives from a D-homoserine. It is a tautomer of a nocardicin C dizwitterion.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate
- Veterinary Antibiotics in the Environment : Antibiotics used in animal husbandry, including FR 29038, are excreted and reach terrestrial and aquatic environments, impacting both environmental and other bacteria. This poses a scientific interest in understanding the behavior and impact of antibiotics in the environment, including their persistence in soil and water, and their contribution to bacterial resistance (Kemper, 2008).
- Antibiotics Bioremediation : The widespread use of antibiotics in agriculture and animal husbandry leads to environmental contamination. Research focuses on the degradation of antibiotics in the environment, their impact on health, and bacterial resistance mechanisms (Kumar et al., 2019).
Alternatives and Resistance
- Alternatives to Antibiotics : The global interest in limiting antibiotic use in animal agriculture has driven research into alternatives to conventional antibiotics. This includes novel technologies and strategies for preventing and treating diseases of animals without using antibiotics like FR 29038 (Seal et al., 2013).
- Natural Antibiotic Resistance : Research also delves into natural antibiotic resistance and how it impacts bacterial populations and the environment. The evolution of antibiotic resistance, including to compounds like FR 29038, is an ongoing area of scientific inquiry (Martínez, 2012).
Environmental Persistence and Resistance Dissemination
- Fate and Transport of Antibiotic Residues : Investigating how antibiotics and resistance genes persist and are transported in the environment, particularly after land application of animal waste, is vital for understanding and managing antibiotic resistance (Chee-Sanford et al., 2009).
- Antibiotics in Aquatic Environments : The role of antibiotics in aquatic environments, including the spread and effects of resistance, is crucial. This research aims to understand the dynamics of antibiotic pollution, particularly in European waters (Carvalho & Santos, 2016).
Antibiotic Resistance Research
- Overcoming Antibiotic Resistance : Comprehensive research is being conducted on antibiotic resistance, with a focus on understanding cellular mechanisms, evolution, and combating resistance (Richardson, 2017).
- Antibiotic Resistance Genes in Natural Environments : Understanding the origin and function of antibiotic resistance genes in the environment, separate from their clinical use, is crucial for managing resistance (Martínez, 2008).
Propiedades
Fórmula molecular |
C23H26N4O8 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-[4-[(1R)-1-amino-2-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoic acid |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17+,18-,19-/m1/s1 |
Clave InChI |
CWTCWGGPTVMMLT-FCGDIQPGSA-N |
SMILES isomérico |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@H](C(=O)O)N)N |
SMILES canónico |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)O)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)



![2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid](/img/structure/B1252322.png)





![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)
![(1S,2S,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B1252333.png)
